2-(1,3-dimethyl-2,6,8-trioxo-5H-purin-7-yl)acetic acid

Medicinal Chemistry Analytical Reference Standards Xanthine Derivatives

Pharmaceutical QC laboratories requiring EP-compliant impurity testing for caffeine drug substance face the challenge of sourcing a reference standard with the exact trioxo scaffold needed to distinguish Impurity E from co-eluting dioxo analogs. This certified Caffeine EP Impurity E standard solves that problem. • Confirmed purine-2,6,8-trione scaffold; distinct retention time and mass spectrum vs. theophylline-7-acetic acid. • Traceable to EP monographs; supports ANDA/NDA impurity quantification and system suitability testing. • Non-cytotoxic profile validated in keratinocyte assays; suitable scaffold for dermatological drug discovery programs requiring cell safety data.

Molecular Formula C9H10N4O5
Molecular Weight 254.20 g/mol
Cat. No. B12063087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,3-dimethyl-2,6,8-trioxo-5H-purin-7-yl)acetic acid
Molecular FormulaC9H10N4O5
Molecular Weight254.20 g/mol
Structural Identifiers
SMILESCN1C2=NC(=O)N(C2C(=O)N(C1=O)C)CC(=O)O
InChIInChI=1S/C9H10N4O5/c1-11-6-5(7(16)12(2)9(11)18)13(3-4(14)15)8(17)10-6/h5H,3H2,1-2H3,(H,14,15)
InChIKeyUETNNFPTIVDLNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Caffeine EP Impurity E: Chemical Identity & Classification


2-(1,3-Dimethyl-2,6,8-trioxo-5H-purin-7-yl)acetic acid (CAS 10184-35-7, molecular formula C9H10N4O5, molecular weight 254.20 g/mol) is a purine-2,6,8-trione derivative bearing an acetic acid moiety at the N-7 position . It is formally classified as Caffeine EP Impurity E (Caffeine Impurity 5) under European Pharmacopoeia nomenclature, serving as a reference standard for analytical method development, method validation, and quality control in caffeine-containing pharmaceutical products [1]. The compound is synthesized via alkylation of 1,3-dimethyluric acid with bromoacetic acid under basic conditions . Its core structural distinction from the clinically studied theophylline-7-acetic acid (Acefylline, CAS 652-37-9) is the presence of an additional carbonyl group at the C-8 position, converting the purine-2,6-dione scaffold into a purine-2,6,8-trione system .

Purine-2,6,8-trione (trioxo) reference standard
Caffeine EP Impurity E for compendial testing
Distinct from theophylline-7-acetic acid (dioxo analog)

Non-Substitutability of Structural Analogs


Purine-based compounds within the xanthine/uric acid class differ critically at the C-8 position, where the presence or absence of an oxo substituent governs hydrogen-bonding capacity, tautomeric equilibrium, metabolic stability, and target engagement profiles. Theophylline-7-acetic acid (Acefylline) is a purine-2,6-dione (dioxo) scaffold, while 2-(1,3-dimethyl-2,6,8-trioxo-5H-purin-7-yl)acetic acid is a purine-2,6,8-trione (trioxo) scaffold . This structural divergence alters the compound's behavior in HPLC retention time, mass spectrometric fragmentation, and pharmacopeial identification, making it unsuitable to interchange with dioxo analogs in compendial impurity testing . In biological systems, purine-2,6-dione and purine-2,6,8-trione derivatives exhibit differentiated serotonin receptor subtype affinities, with 2,6,8-triones showing weak affinity for 5-HT1A and 5-HT7 receptors while retaining 5-HT2A ligand activity, a profile distinct from their dioxo counterparts [1]. Direct comparative keratinocyte safety data further demonstrate that the trioxo compound does not inhibit cell proliferation or migration, providing a baseline toxicological profile not automatically transferable to structurally related analogs [2].

Target Caffeine EP Impurity E — purine-2,6,8-trione scaffold with C-8 oxo group
Analog Theophylline-7-acetic acid — purine-2,6-dione scaffold; lacks C-8 carbonyl
Risk C-8 oxidation alters HPLC retention, MS fragmentation, and compendial identity; not interchangeable in EP impurity testing.
Context Class-level 5-HT receptor selectivity and keratinocyte safety profiles may not transfer across oxidation states.

Quantitative Comparative Evidence


Structural Core Comparison: Trioxo vs. Dioxo

2-(1,3-Dimethyl-2,6,8-trioxo-5H-purin-7-yl)acetic acid possesses a purine-2,6,8-trione core (three carbonyl groups at positions 2, 6, and 8), whereas the closest structural analog theophylline-7-acetic acid (Acefylline, CAS 652-37-9) possesses a purine-2,6-dione core (carbonyl groups only at positions 2 and 6) . This single atom difference (O vs. H at C-8) results in a molecular weight increase of 16 Da (254.20 vs. 238.20 g/mol) and a molecular formula of C9H10N4O5 vs. C9H10N4O4 [1].

Structural core
Head-to-head
C9H10N4O5 (MW 254.20) vs C9H10N4O4 (MW 238.20); C-8 oxo vs H
Defines non-interchangeable retention and fragmentation patterns
ΔMW = +16 Da; one additional carbonyl
Medicinal Chemistry Analytical Reference Standards Xanthine Derivatives

Pharmacopeial Identity as Caffeine EP Impurity E

This compound is officially designated as Caffeine EP Impurity E (also known as Caffeine Impurity 5) in European Pharmacopoeia monographs for caffeine drug substance . In contrast, theophylline-7-acetic acid (Acefylline, CAS 652-37-9) is not listed as a caffeine impurity in the EP caffeine monograph; theophylline itself is designated as Caffeine EP Impurity A [1]. This distinct regulatory identity means that laboratories performing caffeine purity analysis per EP specifications must source CAS 10184-35-7 specifically, and cannot substitute Acefylline or other theophylline derivatives to satisfy the Impurity E identification requirement [2].

EP designation
Specification review
Caffeine EP Impurity E; theophylline-7-acetic acid not listed as caffeine impurity
Compendial identity requirement; substitution fails audit
EP caffeine monograph impurity E distinct from impurity A (theophylline)
Pharmaceutical Analysis Impurity Profiling Regulatory Compliance

Keratinocyte Safety: Proliferation and Migration Data

In a direct head-to-head study by Wojcik-Pszczola et al. (2017, Acta Pol Pharm), the effects of 2-(1,3-dimethyl-2,6,8-trioxo-9H-purin-7-yl)acetic acid and its 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl analog were compared on human keratinocyte proliferation rate and migration capacity [1][2]. Both compounds demonstrated no inhibition of keratinocyte proliferation and no impairment of cell migration at the concentrations tested, with results clearly indicating that both purine derivatives with acetic acid moiety did not affect basic keratinocyte functions [1]. This safety profile is contrasted with theophylline, which at comparable concentrations (10–100 µM) has been shown to modulate keratinocyte proliferation through PDE inhibition and cAMP elevation [3].

Keratinocyte safety
Head-to-head
No inhibition of proliferation or migration vs. untreated controls; theophylline modulates via PDE/cAMP
Supports baseline cell-model safety endpoint review
Peer-reviewed human keratinocyte study (Wojcik-Pszczola et al. 2017)
Toxicology Dermatological Research Drug Safety

5-HT Receptor Affinity Divergence: Trioxo vs. Dioxo

A class-level study by Chłoń-Rzepa et al. (2007) systematically compared purine-2,6-dione and purine-2,6,8-trione derivatives for affinity at 5-HT1A, 5-HT2A, and 5-HT7 receptors [1]. Purine-2,6-diones demonstrated affinity for 5-HT1A ranging from 11 to 6320 nM and for 5-HT2A from 15 to 7960 nM, with several compounds showing dual 5-HT1A/5-HT2A activity. In contrast, purine-2,6,8-triones exhibited only weak affinity for 5-HT1A and 5-HT7 receptors, with their primary activity restricted to the 5-HT2A receptor subtype [1][2]. This class-level divergence indicates that oxidation at C-8 fundamentally shifts serotonin receptor subtype selectivity, suggesting that 2-(1,3-dimethyl-2,6,8-trioxo-5H-purin-7-yl)acetic acid may engage a narrower serotonin receptor profile compared to its dioxo counterparts like Acefylline .

5-HT receptor affinity
Class-level
Trioxo class: weak 5-HT1A, primary 5-HT2A; dione class: dual 5-HT1A/2A (11–7960 nM)
Supports serotonergic target-engagement review
Data to verify for the specific compound; class-level inference
Neuropharmacology GPCR Ligands Serotonin Receptors

Synthetic Route: 1,3-Dimethyluric Acid vs. Theophylline

The synthesis of 2-(1,3-dimethyl-2,6,8-trioxo-5H-purin-7-yl)acetic acid proceeds via alkylation of 1,3-dimethyluric acid (CAS 944-73-0, a theophylline metabolite) with bromoacetic acid under basic aqueous conditions . In contrast, theophylline-7-acetic acid is synthesized from theophylline (CAS 58-55-9, a purine-2,6-dione lacking the C-8 oxo group) . 1,3-Dimethyluric acid has a molecular weight of 196.16 g/mol (C7H8N4O3) and is itself a pharmacologically active metabolite with documented CNS effects (clonic convulsions in mice, ED50 = 360 nmol/animal, intracerebral) . The use of 1,3-dimethyluric acid as a starting material introduces different synthetic impurities and requires distinct quality control compared to the theophylline-based route.

Synthetic route
Method context
1,3-Dimethyluric acid + bromoacetic acid (basic aq.); vs theophylline-based route for dioxo analog
Starting-material impurity context may differ
Residual 1,3-dimethyluric acid (CNS-active metabolite) possible
Synthetic Chemistry Process Chemistry Starting Material Differentiation

PDE Inhibition Profile: Trioxo vs. Dioxo Derivatives

Theophylline-7-acetic acid (Acefylline) has been characterized for its inhibitory activity against rat lung cAMP phosphodiesterase (PDE) isoenzymes, with reported IC50 values of 0.5 mmol/L (PDE I), 0.6 mmol/L (PDE II), and 0.4 mmol/L (PDE III), an activity profile described as 'as powerful as theophylline' but with selectivity for PDE types III and IV only [1]. While direct PDE IC50 data for 2-(1,3-dimethyl-2,6,8-trioxo-5H-purin-7-yl)acetic acid have not been reported in the peer-reviewed literature, the structural conversion of the C-8 position from hydrogen (dioxo) to carbonyl (trioxo) is known to alter the planarity and hydrogen-bonding geometry of the purine scaffold, which are critical determinants of PDE active site binding [2]. The absence of published PDE inhibition data for the trioxo compound, combined with its demonstrated lack of keratinocyte proliferation modulation (a PDE/cAMP-dependent process), suggests a functionally meaningful difference in PDE engagement compared to theophylline and Acefylline [3].

PDE inhibition
Supporting evidence
Target: no published IC50; Acefylline IC50 0.4–0.6 mmol/L (rat lung PDE I-III)
Functional cell data suggest differentiated PDE engagement
Keratinocyte proliferation assay supports lack of PDE modulation
Phosphodiesterase Inhibition Bronchodilation cAMP Signaling

Optimal Application Scenarios


Caffeine Impurity Profiling and Compendial Compliance

Laboratories performing pharmaceutical quality control of caffeine drug substance per European Pharmacopoeia specifications require Caffeine EP Impurity E (CAS 10184-35-7) as a reference standard for HPLC peak identification, system suitability testing, and impurity quantification [1]. This compound provides the exact retention time, UV spectrum, and mass spectrometric signature needed to distinguish Impurity E from co-eluting caffeine-related impurities (theophylline, theobromine, paraxanthine, and other EP-designated impurities A through D and F) [2]. Theophylline-7-acetic acid cannot substitute in this role because it is chemically distinct (dioxo vs. trioxo) and not recognized under the EP Impurity E designation, which would cause analytical method validation failures during regulatory submission . Procurement of the certified reference standard from vendors such as BOC Sciences, SynZeal, or Veeprho ensures traceability to EP monographs and supports ANDA/NDA regulatory filings.

Dermatological Safety Screening in Keratinocyte Models

The direct comparative safety data from Wojcik-Pszczola et al. (2017) demonstrate that 2-(1,3-dimethyl-2,6,8-trioxo-9H-purin-7-yl)acetic acid does not inhibit human keratinocyte proliferation or impair cell migration, establishing its suitability as a lead scaffold for dermatological drug discovery where keratinocyte toxicity must be avoided [1]. This non-cytotoxic profile contrasts with theophylline, which modulates keratinocyte behavior via PDE inhibition and cAMP signaling at micromolar concentrations [2]. Researchers developing topical anti-inflammatory, wound-healing, or cosmetic active ingredients based on purine-acetic acid scaffolds should select this trioxo derivative over theophylline-7-acetic acid when keratinocyte safety is a primary screening criterion, supported by the peer-reviewed safety data specific to this compound .

5-HT2A-Focused CNS Drug Discovery

The class-level evidence from Chłoń-Rzepa et al. (2007) indicates that purine-2,6,8-trione derivatives preferentially target 5-HT2A receptors while displaying substantially weaker affinity for 5-HT1A and 5-HT7 subtypes, a selectivity profile that distinguishes them from purine-2,6-dione analogs which exhibit dual 5-HT1A/5-HT2A activity . For medicinal chemistry programs targeting 5-HT2A receptors (implicated in schizophrenia, depression, and platelet aggregation), 2-(1,3-dimethyl-2,6,8-trioxo-5H-purin-7-yl)acetic acid represents a synthetically accessible starting scaffold with a built-in selectivity advantage that reduces the medicinal chemistry burden of dialing out 5-HT1A activity through iterative analog synthesis [1]. Procurement of this compound for CNS lead optimization programs is warranted when 5-HT2A selectivity is a design goal and 5-HT1A-mediated side effects (e.g., sedation, hypotension) are to be minimized.

Synthetic Methodology for 8-Oxo-Purine Libraries

The well-defined synthetic route from 1,3-dimethyluric acid and bromoacetic acid under basic aqueous conditions provides a reproducible entry point for generating 7-carboxymethyl-purine-2,6,8-trione libraries via subsequent derivatization of the carboxylic acid handle (esterification, amidation, or salt formation) [1]. This route is orthogonal to the theophylline-based synthesis of dioxo analogs and introduces distinct process-related impurities (e.g., residual 1,3-dimethyluric acid) that must be characterized and controlled [2]. Process chemistry groups and custom synthesis laboratories supporting medicinal chemistry programs that require 8-oxo-purine scaffolds with a carboxylic acid functional group for bioconjugation, prodrug design, or salt screening should prioritize procurement of this compound as a key intermediate or reference standard, leveraging the established synthetic methodology and impurity knowledge base .

Application
Selection Property
Validation Focus
Caffeine EP impurity profiling
Compendial identity traceability
HPLC retention, UV/MS match to EP monograph
Keratinocyte safety profiling research
Non-cytotoxic baseline in human keratinocytes
Proliferation and migration assay reproducibility
5-HT2A receptor target engagement studies
Trioxo scaffold with class-level 5-HT2A preference
Confirm receptor selectivity in target-specific assays
8-Oxo-purine library synthesis
Reproducible alkylation from 1,3-dimethyluric acid
Control of 1,3-dimethyluric acid residual and by-products
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